trans-Dichlorodipyridinepalladium(II)
Description
Properties
IUPAC Name |
dichloropalladium;pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDBPACANOPMA-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trans Dichlorodipyridinepalladium Ii and Its Analogues
Direct Synthesis of trans-Dichlorodipyridinepalladium(II)
The direct synthesis of trans-Dichlorodipyridinepalladium(II), [PdCl₂(py)₂], and its closely related analogues typically involves the reaction of a palladium(II) salt with two equivalents of the desired pyridine (B92270) ligand. The palladium center in these square-planar complexes adopts a trans geometry, a common isomeric form for such compounds. nih.govresearchgate.net
A common precursor for these syntheses is tetrachloropalladate(II), often in the form of its salts like potassium tetrachloropalladate(II) (K₂PdCl₄) or tetrachloropalladic acid (H₂PdCl₄). For instance, reacting H₂PdCl₄ with N-p-tolylpyridin-2-amine in a boiling mixture of acetonitrile (B52724) and ethanol (B145695) yields the trans-dichlorobis(N-p-tolylpyridin-2-amine)palladium(II) complex in high yield. researchgate.netniscpr.res.in Similarly, the reaction of PdCl₂ or K₂PdCl₄ with diethanolamine (B148213) results in the formation of trans-[PdCl₂(DEA)₂]. nih.gov X-ray diffraction analysis confirms the trans-isomer formation in these cases. nih.gov
Another approach involves the displacement of a weakly coordinating ligand from a palladium precursor. For example, treatment of a palladium complex containing a pyrazole-derived ligand with triphenylphosphine (B44618) can lead to the displacement of the initial ligand and the formation of trans-[PdCl₂(PPh₃)₂], which precipitates as a yellow solid. nih.govresearchgate.net
The choice of solvent and reaction conditions can be critical. A method for synthesizing trans-dichlorodiammine palladium(II) utilizes disodium (B8443419) tetrachloropalladate in anhydrous ethanol, followed by the introduction of high-purity ammonia (B1221849) gas. google.com This one-step method is reported to produce a high-purity product with a high yield. google.com
| Palladium Precursor | Ligand | Solvent/Conditions | Product | Reference |
|---|---|---|---|---|
| H₂PdCl₄ | N-p-tolylpyridin-2-amine | Boiling acetonitrile/ethanol | trans-Pd(LMe)₂Cl₂ | researchgate.netniscpr.res.in |
| PdCl₂ or K₂PdCl₄ | Diethanolamine (DEA) | Not specified | trans-[PdCl₂(DEA)₂] | nih.gov |
| Na₂PdCl₄ | Ammonia (gas) | Anhydrous ethanol | trans-[PdCl₂(NH₃)₂] | google.com |
Synthesis of Functionalized Pyridine Palladium(II) Complexes
The versatility of palladium chemistry is greatly expanded through the use of functionalized pyridine ligands. By introducing various substituents onto the pyridine ring, chemists can systematically alter the properties of the resulting palladium complexes, impacting their stability, solubility, and catalytic activity. acs.orgnih.gov
The electronic and steric nature of substituents on the pyridine ligand profoundly influences the synthesis and properties of palladium(II) complexes. A wide array of di- and tetrasubstituted Pd(II) complexes with the general formulas PdL₄₂ and [PdL₂Y₂] (where L is a 4-substituted pyridine and Y is Cl⁻ or NO₃⁻) have been synthesized to study these effects. acs.orgnih.gov
Electronic Effects: The functionalization of pyridine ligands with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) leads to significant changes in the physicochemical properties of the coordination compounds. acs.orgnih.gov For example, an increase in the basicity of the pyridine ligand (often associated with EDGs) can correlate with higher yields in certain catalytic reactions catalyzed by the resulting [PdL₂Cl₂] complexes. nih.gov The electron density at the palladium center can be modulated by these substituents, which in turn affects bond strengths and reactivity. rsc.org The Pd-C bond distance in some palladium complexes has been observed to increase with the basicity of the nitrogen-donor ligand. rsc.org
Steric Effects: Steric hindrance, particularly from bulky substituents near the coordination site (e.g., in the 2 and 6 positions of the pyridine ring), can also play a crucial role. nih.gov While electronic effects from substituents at the 3 or 4 positions often show a good correlation with ligand basicity, steric bulk can sometimes override these electronic trends. nih.gov Sterically hindered ligands are often advantageous in cross-coupling reactions as they can facilitate key steps like oxidative addition and reductive elimination. nih.govnih.gov The interplay between steric and electronic effects allows for the rational design of complexes for specific applications. nih.gov For instance, bulky α-diimine ligands containing electron-donating groups have been shown to enhance catalytic performance. nih.gov
Beyond ligand modification, the diversification of palladium(II) pyridine complexes can be achieved by altering reaction conditions and the choice of palladium precursors. The same set of ligands can yield structurally different products under varied synthetic protocols.
The choice of palladium precursor is also a key variable. While PdCl₂ and K₂PdCl₄ are common, other precursors like [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) can be used. For instance, P,π-allyl-chelating complexes have been synthesized from phosphinoferrocene-derived allyl acetates reacting with a system of [Pd₂(dba)₃] and [Et₃NH]Cl. rsc.org The synthesis of (BOX)Pd(Me)Cl complexes is achieved by reacting the BOX ligand with Pd(Me)Cl(cod) (cod = 1,5-cyclooctadiene), demonstrating how precursor choice directly impacts the final product's composition. acs.org
Non-Aqueous and Aqueous Synthetic Routes: Comparative Analyses
The choice of solvent system—aqueous, non-aqueous, or mixed—is a critical parameter in the synthesis of palladium(II) complexes, often dictating the feasibility of the reaction and the nature of the product.
Non-Aqueous Routes: Many syntheses of palladium-pyridine complexes are performed in non-aqueous organic solvents like acetonitrile, ethanol, dichloromethane, or tetrahydrofuran (B95107) (THF). researchgate.netnih.govnih.gov These solvents are often required for the solubility of the palladium precursors and organic ligands. For instance, the reaction of N-p-tolylpyridin-2-amine with H₂PdCl₄ is conducted in a boiling mixture of acetonitrile and ethanol. niscpr.res.in Non-aqueous conditions are also essential when dealing with ligands or products that are sensitive to water. In the synthesis of palladium(II) complexes with certain tripeptide ligands, non-aqueous conditions were necessary to prevent the palladium-catalyzed hydrolysis of ester groups on the ligand, a reaction that complicates product isolation in aqueous media. nih.gov
Aqueous Routes: Aqueous synthesis is often preferred for its environmental benefits and can be effective for water-soluble ligands and precursors. The synthesis of [Pd(en)(H₂O)]²⁺ from K₂PdCl₄ is a clear example of a reaction performed in water. nih.govbendola.com However, aqueous routes can present challenges. The pH of the solution is a crucial factor, as it can influence the coordination mode of the ligand and the stability of the complex. nih.gov For example, the coordination of tripeptide ligands to Pd(II) was found to be highly pH-dependent, with competing coordination sites and undesirable hydrolysis occurring at different pH values. nih.gov
| Route | Advantages | Disadvantages/Challenges | Example Synthesis | Reference |
|---|---|---|---|---|
| Non-Aqueous | - Good solubility for many organic ligands
| - Use of potentially toxic/volatile organic solvents
| Synthesis of trans-Pd(LMe)₂Cl₂ in acetonitrile/ethanol | niscpr.res.in |
| Aqueous | - Environmentally friendly ("green" chemistry)
| - pH sensitivity
| Synthesis of K[Pd{α-Asp(OtBu)AlaGly(OMe)}Cl] in water at pH ~6.5 | nih.gov |
Chelation Strategies in the Synthesis of Related Palladium(II) Complexes
Chelation, the formation of two or more coordinate bonds between a single ligand and the central metal ion, is a powerful strategy in the synthesis of palladium(II) complexes. The resulting chelate rings significantly increase the thermodynamic stability of the complex (the chelate effect), which can be crucial for overcoming the inherent lability of many Pd(II) compounds. mdpi.com
A variety of chelating ligands are employed in palladium chemistry. Bidentate ligands are common, such as the 2-pyridyl-1,2,3-triazole ligands, which can be synthesized via "click" chemistry and readily form stable bis-bidentate Pd(II) complexes. acs.org Substituted salicylaldehydes are another class of strong chelating ligands that coordinate to Pd(II) in a bidentate (O,O'-) fashion, forming stable square planar complexes and preventing the rapid ligand exchange and hydrolysis that can diminish biological activity. mdpi.com
More complex chelation strategies involve ligands that can form multiple chelate rings. For example, tripeptides can be designed to act as tetradentate ligands, forming multiple five- or six-membered chelate rings with the palladium center. nih.gov Other examples include hybrid phosphine (B1218219) ligands that combine a phosphine donor with a π-donor moiety, such as P,π-allyl-chelating ferrocene (B1249389) ligands, to form stable complexes. rsc.org The use of carbanionic ligands, like 2-C₆F₄PPh₂, can also lead to the formation of four-membered chelate rings in dinuclear palladium(II) complexes. researchgate.net These chelation strategies are fundamental to creating robust and well-defined palladium complexes for various applications.
Advanced Structural Characterization and Solid State Studies of Trans Dichlorodipyridinepalladium Ii
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides high-precision data on atomic coordinates, bond lengths, and angles, which are crucial for understanding the structural chemistry of a compound. mdpi.com
Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a significant phenomenon in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. rigaku.com Trans-Dichlorodipyridinepalladium(II) has been shown to exhibit polymorphism.
At least two polymorphs have been identified for this compound, crystallizing in different crystal systems. These include a triclinic form and a monoclinic form. researchgate.net The monoclinic crystal system is characterized by three unequal vectors where two pairs are perpendicular, and the third pair makes an angle other than 90 degrees. wikipedia.org The existence of these distinct crystalline architectures underscores the influence of crystallization conditions on the final solid-state structure. Each polymorph possesses a unique unit cell and space group, leading to differences in crystal packing and intermolecular interactions.
Table 1: Known Polymorphs of trans-Dichlorodipyridinepalladium(II)
| Crystal System | Space Group |
|---|---|
| Triclinic | P-1 |
| Monoclinic | P2₁/c |
Note: This table is populated with representative data from crystallographic studies of palladium complexes and may not be exhaustive.
The central palladium(II) ion in trans-Dichlorodipyridinepalladium(II) features a square-planar coordination geometry. It is coordinated by two nitrogen atoms from the pyridine (B92270) ligands and two chloride atoms in a trans configuration. The Pd(II) center is typically located on an inversion center, which dictates a perfectly planar and centrosymmetric PdN₂Cl₂ core.
The bond lengths and angles within this coordination sphere are consistent with those observed in other square-planar Pd(II) complexes. The precise metrics, determined by SCXRD, are critical for understanding the electronic structure and stability of the molecule.
Table 2: Selected Bond Lengths and Angles for trans-Dichlorodipyridinepalladium(II)
| Parameter | Value (Å or °) |
|---|---|
| Pd—N Bond Length | ~2.03 Å |
| Pd—Cl Bond Length | ~2.30 Å |
| N—Pd—Cl Angle | ~90° |
| N—Pd—N Angle | 180° |
Note: The values presented are typical and may vary slightly between different polymorphic forms and crystallographic studies.
π–π Stacking: Significant π–π stacking interactions occur between the aromatic pyridine rings of adjacent molecules. researchgate.net These interactions play a crucial role in stabilizing the crystal structure, often leading to the formation of columnar or layered arrangements.
C–H···Cl Interactions: Weak hydrogen bonds of the C–H···Cl type are also observed. researchgate.net In these interactions, a hydrogen atom attached to a carbon on the pyridine ring interacts with a chloride ligand on a neighboring molecule. This type of interaction contributes to the formation of a three-dimensional network. rsc.org The dispersion force is the primary source of attraction in these Cl–π interactions. nih.gov
Powder X-ray Diffraction for Bulk Sample Characterization
While single-crystal XRD provides detailed information about a perfect crystal, Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk, polycrystalline materials. carleton.eduimprovedpharma.com It is used to confirm the phase purity of a synthesized batch of trans-Dichlorodipyridinepalladium(II). youtube.com
The PXRD pattern of a crystalline solid serves as a unique fingerprint, characterized by a series of diffraction peaks at specific angles. improvedpharma.com For trans-Dichlorodipyridinepalladium(II), the experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the single-crystal data. A match between the experimental and simulated patterns confirms that the bulk material consists of the same crystalline phase identified in the single-crystal analysis and is free from crystalline impurities or other polymorphs. researchgate.net Any deviation, such as the appearance of new peaks, could indicate the presence of a different polymorphic form. researchgate.net
Advanced Electron Microscopy for Morphological and Local Structural Insights (e.g., SEM, TEM)
Electron microscopy techniques provide direct visualization of the crystal morphology and local structure at high magnification.
Scanning Electron Microscopy (SEM): SEM is used to study the surface topography of the crystals. thermofisher.com It provides valuable information about the size, shape (morphology), and surface features of the trans-Dichlorodipyridinepalladium(II) crystallites. nih.gov This analysis is crucial for understanding how crystallization conditions affect the physical form of the final product.
Transmission Electron Microscopy (TEM): TEM offers significantly higher resolution than SEM and provides information on the internal structure of the material. thermofisher.comyoutube.com For trans-Dichlorodipyridinepalladium(II), TEM can be used to examine the internal perfection of the crystals, identify dislocations or other lattice defects, and provide insights into the nanoscale features of the material. thermofisher.com
Spectroscopic Probes for Solution Phase and Solid State Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of trans-[PdCl₂(py)₂] confirm its symmetric trans configuration in solution. In the ¹H NMR spectrum, coordination of the pyridine (B92270) ligands to the palladium(II) center results in a characteristic downfield shift of the proton signals compared to the free ligand. nih.govacs.org This deshielding effect is most pronounced for the protons closest to the nitrogen atom (H-2 and H-6), which are directly influenced by the electron-withdrawing metal center. The protons on the pyridine ring typically appear as distinct multiplets, and their integration confirms the presence of two equivalent pyridine ligands.
Similarly, the ¹³C NMR spectrum shows shifts in the carbon resonances upon coordination. The carbon atoms of the pyridine ring are all observed, and their chemical shifts provide direct evidence of the electronic changes within the ligand upon bonding to the palladium ion. The C-2/C-6 and C-3/C-5 carbons are equivalent due to the symmetry of the trans isomer.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for trans-[PdCl₂(py)₂] and Free Pyridine in CDCl₃.
| Assignment | Free Pyridine (¹H) | ***trans*-[PdCl₂(py)₂] (¹H)** | Free Pyridine (¹³C) | ***trans*-[PdCl₂(py)₂] (¹³C)** |
|---|---|---|---|---|
| H-2, H-6 (ortho) | ~8.60 | ~8.80 - 9.00 | ~150.1 | ~152.0 - 153.0 |
| H-3, H-5 (meta) | ~7.25 | ~7.30 - 7.50 | ~123.8 | ~125.0 - 126.0 |
| H-4 (para) | ~7.65 | ~7.70 - 7.90 | ~136.0 | ~138.0 - 139.0 |
The electronic properties of the pyridine ligand can be systematically altered by introducing substituents at the 4-position (para). This modification has a predictable effect on the NMR chemical shifts, providing insight into the electronic communication between the ligand and the metal center.
Research has shown a clear correlation between the ¹H NMR chemical shifts of the pyridine protons (specifically the ortho protons, H-2/H-6) and the electronic nature of the substituent. nih.gov Electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the pyridine ring. This increased shielding results in an upfield shift (lower ppm value) of the proton signals compared to the unsubstituted complex. Conversely, electron-withdrawing groups (EWGs), like cyano (-CN) or nitro (-NO₂), decrease the electron density on the ring, leading to greater deshielding and a downfield shift (higher ppm value) of the proton signals.
A direct relationship has been established between the chemical shifts of the ortho-protons and the basicity of the substituted pyridine ligand, as quantified by its pKa value. nih.gov Ligands with higher pKa values (stronger bases) generally induce a greater upfield shift, while those with lower pKa values (weaker bases) cause a more significant downfield shift. nih.gov
Table 2: Effect of 4-Substituents on the ¹H NMR Chemical Shift (δ, ppm) of Ortho-Protons in trans-[PdCl₂(4-X-py)₂] Complexes.
| Substituent (X) | Ligand pKa | Chemical Shift (δ, ppm) of H-2, H-6 |
|---|---|---|
| -OCH₃ | 6.62 | 8.71 |
| -CH₃ | 6.02 | 8.78 |
| -H | 5.21 | 8.91 |
| -Cl | 3.81 | 8.84 |
| -CN | 1.86 | 9.06 |
Source: Data adapted from Gierczyk, B. et al. (2022). nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Vibrational spectroscopy is essential for characterizing the bonds within the coordination sphere of the complex, particularly the palladium-ligand stretches. For a centrosymmetric molecule like trans-[PdCl₂(py)₂], which belongs to the D₂h point group, IR and Raman spectroscopy are complementary due to the mutual exclusion rule. This rule states that vibrations that are Raman active are IR inactive, and vice versa.
The most diagnostic vibrations are the Pd-Cl and Pd-N stretching modes, which appear in the far-infrared region of the spectrum (< 600 cm⁻¹).
Pd-Cl Stretching (ν(Pd-Cl)) : In the trans geometry, there are two Pd-Cl stretching modes: a symmetric stretch (Ag symmetry), which is Raman active, and an antisymmetric stretch (B₂u or B₃u symmetry), which is IR active. The IR-active ν(Pd-Cl) band is typically strong and observed in the range of 360-287 cm⁻¹. bohrium.com
Pd-N Stretching (ν(Pd-N)) : Similarly, the Pd-N stretches also follow the mutual exclusion rule. The IR-active antisymmetric stretch is generally found in the 528-436 cm⁻¹ region. bohrium.com The Raman-active symmetric stretch appears in a similar region.
The presence of a single ν(Pd-Cl) band in the far-IR spectrum is a strong indicator of the trans configuration. A cis isomer, lacking a center of symmetry, would show two IR-active ν(Pd-Cl) bands. The vibrations of the pyridine ligand itself are also observed and show slight shifts from their positions in the free ligand, confirming coordination. nih.gov
Table 3: Typical Vibrational Frequencies (cm⁻¹) for trans-[PdCl₂(py)₂].
| Vibrational Mode | Symmetry | Spectroscopy | Typical Frequency Range (cm⁻¹) |
|---|---|---|---|
| νₐₛ(Pd-Cl) | B₂u/B₃u | IR | 360 - 287 |
| νₛ(Pd-Cl) | A₉ | Raman | ~330 - 350 |
| νₐₛ(Pd-N) | B₂u/B₃u | IR | 528 - 436 |
| νₛ(Pd-N) | A₉ | Raman | ~450 - 500 |
Source: Data compiled from literature values for trans-palladium(II) complexes. bohrium.comnih.gov
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and stoichiometry of a compound. For coordination complexes, "soft" ionization techniques like Electrospray Ionization (ESI) are often used to bring the intact complex into the gas phase for analysis. Electron Ionization (EI) can also be used, though it often leads to more extensive fragmentation. uvic.ca
For trans-[PdCl₂(py)₂] (Molecular Weight: ~335.5 g/mol ), the mass spectrum would be expected to show a cluster of peaks corresponding to the molecular ion, [Pd(C₅H₅N)₂Cl₂]⁺, due to the natural isotopic distribution of palladium, chlorine, and carbon.
While detailed fragmentation pathways for this specific compound are not extensively published, common fragmentation patterns for such complexes involve the sequential loss of ligands. Expected fragment ions could include:
[M - Cl]⁺ : Loss of a chloride ligand.
[M - py]⁺ : Loss of a pyridine ligand.
[M - py - Cl]⁺ : Subsequent loss of another ligand.
[Pd(py)Cl]⁺ and [Pd(py)₂]⁺ : Further fragmentation products.
The observation of the correct isotopic pattern for the molecular ion peak provides strong confirmation of the compound's elemental composition.
UV-Visible Absorption Spectroscopy for Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. As a d⁸ square-planar complex, the electronic spectrum of trans-[PdCl₂(py)₂] is characterized by both d-d transitions and charge-transfer transitions.
d-d Transitions : These transitions involve the promotion of an electron from a filled d-orbital to an empty or partially filled d-orbital on the palladium center. For square-planar d⁸ complexes, these transitions are typically of low intensity (low molar absorptivity, ε) due to being Laporte-forbidden. They are generally observed as weak bands in the visible region of the spectrum, often appearing as a shoulder on a more intense charge-transfer band. For Pd(II) ions, a characteristic d-d absorption band can appear around 424 nm. researchgate.net
Charge-Transfer (CT) Transitions : These are much more intense (high ε values) than d-d transitions and involve the movement of an electron between orbitals that are predominantly located on the metal and orbitals predominantly on the ligands.
Ligand-to-Metal Charge Transfer (LMCT) : An electron is promoted from a ligand-based orbital (e.g., the π orbitals of pyridine or p-orbitals of chloride) to an empty d-orbital on the palladium atom.
Metal-to-Ligand Charge Transfer (MLCT) : An electron moves from a filled d-orbital on the palladium to an empty ligand-based orbital (e.g., the π* orbitals of pyridine). These transitions typically occur in the UV or near-UV region. For Pd(II) salts, a strong absorption band related to charge transfer can be seen around 224 nm. researchgate.net
Table 4: Typical Electronic Transitions for trans-[PdCl₂(py)₂].
| Transition Type | Orbital Promotion | Typical Wavelength (λₘₐₓ) | Relative Intensity (ε) |
|---|---|---|---|
| d-d transition | d → d | ~400 - 450 nm | Low |
| LMCT/MLCT | Ligand ↔ Metal | ~220 - 350 nm | High |
Note: Wavelengths are illustrative and can be influenced by the solvent and specific ligand environment. researchgate.net
Computational and Theoretical Investigations of Palladium Ii Pyridine Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the properties of transition metal complexes, offering a balance between computational cost and accuracy.
DFT calculations provide profound insights into the electronic environment of trans-Dichlorodipyridinepalladium(II). The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the complex's reactivity and electronic transitions.
The HOMO is typically characterized by contributions from the p-orbitals of the chloride ligands and the d-orbitals of the palladium center. Conversely, the LUMO is often centered on the π* orbitals of the pyridine (B92270) rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
Natural Bond Orbital (NBO) analysis further refines the understanding of the bonding within the complex. It reveals the nature of the coordinate bonds between the palladium(II) ion and the nitrogen atoms of the pyridine ligands, as well as the palladium-chlorine bonds, quantifying the extent of charge transfer and orbital overlap.
Table 1: Calculated Frontier Molecular Orbital Energies for trans-Dichlorodipyridinepalladium(II)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. For trans-Dichlorodipyridinepalladium(II), these calculations typically confirm a square planar geometry around the central palladium atom, which is characteristic of Pd(II) complexes.
The optimization process refines the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. This provides a theoretical structure that can be compared with experimental data from techniques like X-ray crystallography. Conformational analysis can also be employed to explore the rotational freedom of the pyridine ligands around the Pd-N bonds and to identify any other low-energy conformers that might exist.
Table 2: Selected Optimized Geometrical Parameters for trans-Dichlorodipyridinepalladium(II)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Pd-Cl | 2.31 Å |
| Bond Length | Pd-N | 2.05 Å |
| Bond Angle | Cl-Pd-Cl | 180.0° |
| Bond Angle | N-Pd-N | 180.0° |
| Bond Angle | Cl-Pd-N | 90.0° |
Note: These values are illustrative and depend on the level of theory employed.
DFT calculations are a powerful tool for predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted values can be correlated with experimental data to confirm the structure of the complex in solution.
In the realm of vibrational spectroscopy, DFT can be used to compute the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of the Pd-Cl, Pd-N, and pyridine ring bonds. The theoretical vibrational spectrum can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of the observed bands.
Table 3: Predicted Vibrational Frequencies for Key Stretching Modes in trans-Dichlorodipyridinepalladium(II)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Pd-Cl Stretch | ~340 |
| Pd-N Stretch | ~280 |
Note: These are approximate values and the actual calculated frequencies will depend on the computational methodology.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving palladium complexes. For trans-Dichlorodipyridinepalladium(II), theoretical studies can map out the potential energy surfaces for various reactions, such as ligand substitution or catalytic cycles.
By calculating the energies of reactants, transition states, and products, chemists can determine the most likely reaction pathways and the associated activation barriers. This information is invaluable for understanding the reactivity of the complex and for designing new catalysts with improved performance. For instance, the mechanism of pyridine ligand exchange can be investigated by modeling the associative or dissociative pathways, providing insights into the lability of the ligands.
Quantitative Structure-Activity Relationships (QSAR) for Tunable Properties
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural or property descriptors of a series of compounds with their biological activity or other properties. In the context of palladium(II) pyridine complexes, QSAR models can be developed to predict their cytotoxic activity against cancer cell lines.
These models typically use a range of molecular descriptors, which can be calculated using computational methods. These descriptors can include electronic properties (such as HOMO-LUMO gap and dipole moment), steric properties (like molecular volume and surface area), and topological indices. By establishing a mathematical relationship between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of new, unsynthesized palladium complexes, thereby guiding the design of more potent therapeutic agents. The tunable nature of the pyridine ligands allows for systematic modifications to optimize the desired properties based on the predictions from QSAR models.
Reactivity and Mechanistic Studies of Trans Dichlorodipyridinepalladium Ii
Ligand Exchange Kinetics and Mechanisms in Palladium(II) Systems
Ligand substitution is a fundamental reaction in the chemistry of square-planar palladium(II) complexes, including trans-dichlorodipyridinepalladium(II). These processes involve the replacement of one ligand by another and are crucial for the catalytic activity of these compounds. The mechanisms of these reactions are typically investigated through kinetic studies, which provide insight into the formation of intermediates and transition states.
For d8 square-planar complexes, such as those of Palladium(II), ligand substitution reactions predominantly occur via an associative mechanism (A). libretexts.orglibretexts.org This mechanism is characterized by an initial step where the incoming ligand coordinates to the metal center, forming a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. fiveable.me This is followed by the departure of the leaving group in a second step to yield the final four-coordinate product. libretexts.org
The formation of the five-coordinate intermediate (ML₄Y) is generally the rate-determining step. fiveable.me This pathway is favored for square-planar complexes because the metal center is coordinatively unsaturated and has accessible axial positions above and below the plane, which can be attacked by an incoming nucleophile (the new ligand). libretexts.org
In contrast, a dissociative (D) mechanism, where the leaving ligand departs first to form a three-coordinate intermediate before the new ligand binds, is less common for square-planar complexes but more typical for coordinatively saturated octahedral complexes. libretexts.orgfiveable.me The choice between these pathways is influenced by several factors, including the properties of the metal center, the steric and electronic nature of the ligands, and the reaction conditions. fiveable.me Palladium(II) is classified as a labile metal ion, and its ligand substitution reactions are significantly faster than those of analogous Platinum(II) complexes, which also proceed through associative pathways. acs.org
The rates of ligand exchange in palladium(II) systems are highly sensitive to the properties of the ligands involved and the surrounding solvent medium.
Solvent: The solvent can influence ligand exchange rates by several means. Coordinating solvents can compete with the incoming ligand for a vacant coordination site or participate directly in the substitution process, often leading to a two-step pathway. The polarity of the solvent can also affect the stability of the charged intermediates and transition states that may form during the reaction.
The following table summarizes the general influence of these factors on ligand exchange rates in Pd(II) complexes.
| Factor | Influence on Ligand Exchange Rate | Mechanism of Influence |
| Ligand Basicity | Increased basicity often correlates with faster catalytic turnover but can have complex effects on individual step rates. | Stronger electron-donating ligands can increase electron density at the metal center, affecting bond strengths and reactivity. acs.orgnih.gov |
| Steric Factors | Increased steric bulk can either decrease the rate by hindering the associative pathway or increase the rate by promoting lower coordination numbers. fiveable.mechemrxiv.org | Hindrance can block the approach of the incoming ligand. Conversely, it can destabilize the ground state or enforce a more reactive, lower-coordinate geometry. researchgate.net |
| Solvent | Coordinating solvents can accelerate exchange via solvent-assisted pathways. Polarity can stabilize charged intermediates. | The solvent can act as an intermediate ligand or stabilize charged species formed during the reaction. |
In square-planar complexes, the natures of the non-reacting "spectator" ligands are crucial in determining the substitution reaction's outcome, particularly the ligand positioned trans to the leaving group. This is described by the concepts of the trans-influence and the trans-effect. libretexts.org
The trans-Influence: This is a thermodynamic phenomenon that describes the effect of a ligand on the length and strength of the bond trans to it in the ground state of the complex. dalalinstitute.comlibretexts.org A ligand with a strong trans-influence will weaken the bond to the ligand positioned opposite it. This is often observed as an elongation of the trans M-L bond length. libretexts.org This weakening is primarily attributed to competition for the same metal orbitals, particularly the metal's s and p orbitals. libretexts.org
The trans-Effect: This is a kinetic phenomenon that refers to the ability of a ligand to increase the rate of substitution of the ligand positioned trans to it. dalalinstitute.comlibretexts.org Ligands with a strong trans-effect labilize the trans position, making it more susceptible to substitution.
While the two concepts are distinct, they are often related; a ligand with a strong trans-influence typically also exerts a strong kinetic trans-effect. libretexts.org This is because the weakening of the trans bond in the ground state (trans-influence) lowers the activation energy required to reach the five-coordinate transition state of the associative substitution pathway.
The general order of the kinetic trans-effect for common ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O
For trans-dichlorodipyridinepalladium(II), the chloride ligands and pyridine (B92270) ligands have a moderate to low trans-effect. This means that the substitution of a pyridine ligand would be influenced by the trans-chloride, and vice-versa. Understanding the trans-effect is critical for the rational synthesis of specific isomers of square-planar complexes. dalalinstitute.com
Stereochemical Considerations in Palladium(II)-Mediated Transformations
Palladium(II) complexes are widely used as catalysts in organic synthesis, particularly in reactions involving alkenes. The stereochemical outcome of these transformations is often determined by the mechanism of nucleophile addition to the palladium-coordinated alkene, a step known as nucleopalladation.
Nucleopalladation can proceed through two distinct stereochemical pathways: cis and trans. The operative pathway has significant implications for the stereochemistry of the final product. acs.org
Cis-Nucleopalladation: This pathway involves the migratory insertion of the alkene into a palladium-nucleophile bond. The nucleophile is first coordinated to the palladium center, and the addition occurs from the same face of the alkene as the metal. This is considered an "inner-sphere" mechanism. This pathway is often observed in aminopalladation reactions. nih.govacs.org
Trans-Nucleopalladation: This pathway involves the attack of an external, uncoordinated nucleophile on the face of the alkene opposite to the palladium atom. nih.gov This "outer-sphere" attack is analogous to the backside attack in Sₙ2 reactions. The Wacker process, a cornerstone of palladium catalysis, is a well-studied example where the hydroxypalladation step has been shown to proceed via a trans pathway under certain conditions. nih.gov
The energy barriers for cis- and trans-nucleopalladation can be very similar, and in some cases, both pathways can operate concurrently. acs.org The preferred pathway is highly dependent on the specific catalytic system, including the ligands on the palladium center, the nature of the nucleophile, and the presence of additives or co-catalysts. nih.gov For instance, studies on aza-Wacker reactions have shown that the choice between cis- and trans-aminopalladation can be controlled by the catalyst system and the addition of a Brønsted base. acs.org
Palladium(II) complexes of the type [PdCl₂(L)₂], where L is a neutral ligand like pyridine, can exist as both cis and trans geometric isomers. The trans isomer of dichlorodipyridinepalladium(II) is generally the thermodynamically preferred configuration. acs.org However, the isomers can interconvert in solution, a process known as cis-trans isomerization.
This isomerization can be initiated thermally or photochemically. researchgate.netresearchgate.net Studies on similar Pd(II) complexes have shown that the thermal trans to cis isomerization in solution often proceeds through an associative mechanism. researchgate.net This process can be catalyzed by the presence of a coordinating solvent or trace amounts of a free ligand (e.g., pyridine). The catalyst coordinates to the square-planar complex to form a five-coordinate intermediate, which can then rearrange and eliminate the catalyst to yield the other isomer. The observation of equilibrium mixtures of cis and trans isomers in solution for related complexes supports the existence of these dynamic isomerization processes. acs.org In some systems, irradiation with light can be used to shift the equilibrium and generate the less stable isomer, which might not be accessible through conventional thermal synthesis. researchgate.net
Catalytic Applications and Mechanistic Insights in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
trans-Dichlorodipyridinepalladium(II) is a stable palladium(II) complex that finds utility as a precatalyst in numerous cross-coupling reactions. Its effectiveness stems from its ability to be reduced in situ to the catalytically active palladium(0) species, which then participates in the catalytic cycle.
Suzuki-Miyaura Cross-Coupling: Precatalyst Role and Ligand Effects
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. In this context, trans-dichlorodipyridinepalladium(II) acts as a convenient and air-stable precatalyst. The catalytic cycle is initiated by the reduction of the Pd(II) center to Pd(0), which then enters the main reaction sequence.
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition : The catalytically active Pd(0) species undergoes oxidative addition to an organic halide (R-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. uvic.ca This step is often the rate-determining step of the catalytic cycle.
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species. nih.govillinois.edu Two main pathways for transmetalation have been debated: one involving a boronate species attacking the palladium-halide complex, and another where a palladium-hydroxo complex reacts with the neutral boronic acid. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. umb.eduwikipedia.org For reductive elimination to occur, the two organic ligands must be in a cis orientation to each other on the palladium center.
The following table provides a general overview of the substrates and conditions for Suzuki-Miyaura reactions where a dipyridylpalladium complex has been employed.
| Aryl Halide/Triflate | Boronic Acid | Base | Solvent | Yield (%) |
| Iodobenzene | Phenylboronic acid | K2CO3 | Ethanol (B145695)/Water | 95 |
| Bromobenzene | Phenylboronic acid | K2CO3 | Ethanol/Water | 88 |
| 4-Iodoanisole | Phenylboronic acid | K2CO3 | Ethanol/Water | 92 |
| 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Ethanol/Water | 85 |
This table is illustrative of typical Suzuki-Miyaura reactions and is based on findings with closely related dipyridylpalladium complexes.
The pyridine (B92270) ligands in trans-dichlorodipyridinepalladium(II) play a crucial role in its catalytic performance. The basicity of the pyridine ring can influence the electronic properties of the palladium center, thereby affecting the rates of the individual steps in the catalytic cycle. Research on a range of substituted pyridine ligands has shown that more basic pyridines can lead to slightly greater catalytic effectiveness in Suzuki-Miyaura coupling. acs.org However, pyridine itself can also act as an inhibitor in some cross-coupling reactions by strongly coordinating to the metal center and preventing substrate binding. researchgate.net The steric and electronic properties of the pyridine ligands are therefore critical in achieving a balance between catalyst stability and reactivity.
A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the organoboron reagent. This can occur through several pathways, including an oxidative homocoupling process. The formation of homocoupling products can be minimized by carefully controlling the reaction conditions, such as the choice of base, solvent, and the rate of addition of the reagents. In some cases, the presence of specific ligands can also suppress homocoupling pathways. While specific studies on mitigating homocoupling with trans-dichlorodipyridinepalladium(II) are not extensively detailed, the general principles of minimizing the lifetime of reactive organopalladium intermediates apply.
Heck Cross-Coupling Reactions: Active Species and Rate-Determining Steps
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki-Miyaura reaction, trans-dichlorodipyridinepalladium(II) can serve as a precatalyst, which is reduced to the active Pd(0) species in situ. libretexts.org
The catalytic cycle for the Heck reaction comprises the following key steps:
Oxidative Addition of the aryl or vinyl halide to the Pd(0) catalyst.
Alkene Insertion (migratory insertion) into the Pd-C bond.
β-Hydride Elimination to form the alkene product and a palladium-hydride species.
Regeneration of the Catalyst via reductive elimination of HX with the aid of a base. wikipedia.orglibretexts.org
The rate-determining step in the Heck reaction can vary depending on the specific substrates and reaction conditions. In many cases, the oxidative addition or the alkene insertion is considered to be rate-limiting. nih.gov The pyridine ligands in the precatalyst can influence the stability and reactivity of the various palladium intermediates in the catalytic cycle.
The table below summarizes representative examples of Heck reactions where palladium complexes with nitrogen-based ligands have been utilized.
| Aryl Halide | Alkene | Base | Solvent | Yield (%) |
| Iodobenzene | Styrene | Triethylamine | DMF | 90 |
| Bromobenzene | n-Butyl acrylate | Sodium acetate | DMA | 85 |
| 4-Iodoanisole | Methyl acrylate | Potassium carbonate | Acetonitrile (B52724) | 88 |
This table illustrates typical conditions and outcomes for Heck reactions and draws upon data from related systems.
Other Palladium(II)-Mediated Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Beyond the Suzuki-Miyaura and Heck reactions, palladium catalysts derived from trans-dichlorodipyridinepalladium(II) are potentially applicable to a range of other cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These include:
Sonogashira Coupling : The coupling of terminal alkynes with aryl or vinyl halides. Palladium complexes are used in conjunction with a copper co-catalyst.
Stille Coupling : The reaction of organostannanes with organic halides or triflates. wikipedia.org The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. nrochemistry.com
Buchwald-Hartwig Amination : A powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orglibretexts.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org
The versatility of trans-dichlorodipyridinepalladium(II) as a precatalyst makes it a valuable tool in the synthesis of a wide array of organic molecules.
Other Catalytic Reactions Mediated by Palladium(II) Complexes
While trans-dichlorodipyridinepalladium(II) is well-known for its applications in cross-coupling reactions, its catalytic utility extends to other significant organic transformations. This section explores its role and the broader context of palladium(II) catalysis in carbonylation reactions, the reduction of nitro compounds, and hydrosilylation reactions.
Carbonylation Reactions
Carbonylation reactions, which involve the introduction of a carbon monoxide (CO) moiety into an organic substrate, are fundamental processes in industrial and synthetic chemistry. Palladium(II) complexes, including those with pyridine-based ligands, have demonstrated catalytic activity in such transformations.
One area of investigation has been the carbonylation of nitroaromatics. For instance, square planar palladium(II) complexes with the general structure PdCl₂(XₙPy)₂ have been studied as catalysts for the carbonylation of nitrobenzene to produce ethyl N-phenylcarbamate, a precursor to isocyanates. In these systems, the electronic properties of the pyridine ligand, dictated by its substituents (X), play a crucial role in the catalytic activity. A correlation has been observed where the conversion of substrates and the yield of the carbamate product increase with the increasing basicity of the pyridine ligand, provided there are no significant steric hindrances. researchgate.net This suggests that electron-donating groups on the pyridine ring enhance the catalytic performance of the palladium center.
Palladium(II)-mediated oxidative carbonylation is another important class of reactions. For example, the synthesis of 2-alkynoates can be achieved through the oxidative carbonylation of terminal alkynes and alcohols using a Pd(II) catalyst. nih.gov While specific studies extensively detailing trans-dichlorodipyridinepalladium(II) in this context are not abundant, related complexes like Pd(PPh₃)₂Cl₂ are used in the oxidative carbonylation of amines to form ureas. nih.gov This suggests that palladium(II) complexes with a similar coordination sphere can facilitate the coupling of carbon monoxide with nucleophiles. The general mechanism for such reactions involves the coordination of CO to the Pd(II) center, followed by nucleophilic attack on the activated CO and subsequent reductive elimination to release the product and regenerate the active catalytic species.
The catalytic activity of palladium diphosphine complexes in the oxidative carbonylation of isopropanol has also been investigated, highlighting the influence of ligand properties such as bite angle and electronic parameters on the reaction's selectivity and efficiency. researchgate.net These studies underscore the tunability of palladium(II) catalysts for carbonylation reactions.
Reduction of Nitro Compounds
The reduction of nitro compounds, particularly nitroarenes, to their corresponding amines is a crucial transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. Palladium(II) complexes, including those with pyridine ligands, have been employed as effective catalysts for this reaction.
Complexes with the general formula PdCl₂(XₙPy)₂, which includes trans-dichlorodipyridinepalladium(II), have been utilized as pre-catalysts for the reduction of aromatic nitro compounds to amines using a CO/H₂O mixture as the reducing agent. researchgate.net This process often involves a co-catalyst system, such as the addition of iron powder and iodine. The proposed mechanism suggests that the palladium complex facilitates the transfer hydrogenation from water, with CO acting as a deoxygenating agent.
The catalytic hydrogenation of nitroarenes using molecular hydrogen (H₂) is a widely used method, with palladium on carbon (Pd/C) being a common heterogeneous catalyst. commonorganicchemistry.com Homogeneous catalysts, such as trans-dichlorodipyridinepalladium(II), offer the potential for milder reaction conditions and altered selectivity. Mechanistic studies on the reduction of nitroarenes suggest a stepwise process involving the formation of nitroso and hydroxylamine intermediates before the final amine product is generated. orientjchem.org The role of the palladium catalyst is to activate the hydrogen source and facilitate its addition across the nitrogen-oxygen bonds of the nitro group.
Recent research has also explored the use of iron and palladium(II) phthalocyanines as recyclable catalysts for the reduction of nitroarenes using diphenylsilane/sodium borohydride as a hydrogen source in ethanol. researchgate.net These studies indicate that the palladium center activates the nitro group, making it susceptible to reduction.
The following table summarizes the catalytic performance of a palladium-based system in the reduction of p-nitrophenol, a common model substrate.
Table 1: Catalytic Reduction of p-Nitrophenol
| Catalyst System | Reducing Agent | Solvent | Time (min) | Conversion (%) |
|---|---|---|---|---|
| Pd-CFA(H+Na) | NaBH₄ | Water | 5 | 100 |
Data sourced from a study on modified coal fly ash supported palladium catalysts. mdpi.com
Hydrosilylation (as a general class of reactions catalyzed by Pt/Pd)
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (such as an alkene or alkyne), is a significant method for producing organosilicon compounds. While platinum-based catalysts are often more commonly associated with this transformation, palladium complexes also exhibit catalytic activity.
Palladium-catalyzed hydrosilylation of unactivated alkenes and conjugated dienes has been achieved using tertiary silanes, with the reaction's efficiency and regioselectivity being controlled by the choice of ligand. nih.gov For instance, the use of hemilabile hybrid P,O ligands has been shown to improve the catalytic performance. nih.gov The mechanism is generally believed to involve the oxidative addition of the Si-H bond to a Pd(0) species, which is formed in situ from the Pd(II) precursor. This is followed by the insertion of the alkene or alkyne into the Pd-H or Pd-Si bond and subsequent reductive elimination to yield the vinylsilane or alkylsilane product and regenerate the Pd(0) catalyst.
The hydrosilylation of terminal alkynes catalyzed by transition metals provides an efficient route to vinylsilanes, which are versatile synthetic intermediates. scientificspectator.com The regioselectivity of this reaction (i.e., the formation of α- or β-isomers) and the stereoselectivity (i.e., the formation of E- or Z-isomers) are highly dependent on the catalyst, the silane, and the reaction conditions. While specific applications of trans-dichlorodipyridinepalladium(II) in hydrosilylation are not extensively documented, the general principles of palladium catalysis in this area suggest its potential as a pre-catalyst. The pyridine ligands could influence the electronic properties and steric environment of the palladium center, thereby affecting the catalytic activity and selectivity.
Chiral palladium complexes have been extensively studied for asymmetric hydrosilylation, particularly of styrenes and other prochiral alkenes, leading to the formation of optically active organosilanes. libretexts.org These organosilanes can then be converted to chiral alcohols, demonstrating the synthetic utility of this catalytic transformation.
Rational Design of Palladium(II) Catalysts for Enhanced Performance
The rational design of catalysts is a cornerstone of modern chemistry, aiming to improve catalytic activity, selectivity, and stability through a systematic and knowledge-based approach. For palladium(II) catalysts, including complexes like trans-dichlorodipyridinepalladium(II), several strategies can be employed to enhance their performance in various organic transformations.
Ligand Modification: The ligands coordinated to the palladium center have a profound impact on its catalytic properties. By systematically modifying the steric and electronic characteristics of the ligands, the catalyst's performance can be fine-tuned. For example, in the context of PdCl₂(XₙPy)₂ catalysts, altering the substituents on the pyridine ring can modulate the electron density at the palladium center, thereby influencing its reactivity. researchgate.net The introduction of bulky substituents can also affect the coordination of substrates and the selectivity of the reaction. The use of hemilabile ligands, which can partially dissociate from the metal center to create a vacant coordination site, is another strategy to enhance catalytic activity. nih.gov
Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for understanding reaction mechanisms and predicting the performance of new catalysts. By modeling the transition states and intermediates of a catalytic cycle, researchers can gain insights into the rate-determining steps and the factors that control selectivity. This knowledge can then be used to design new ligands or catalyst structures with improved properties.
Support and Immobilization: For homogeneous catalysts, recovery and reuse can be a challenge. Immobilizing the palladium complex on a solid support, such as a polymer, silica, or modified carbon materials, can facilitate catalyst separation and recycling. The support material can also influence the catalytic activity by altering the local environment of the palladium center or by preventing the aggregation of active species.
Control of Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, pressure, and the nature of any additives or co-catalysts is crucial for achieving high catalytic performance. For instance, in carbonylation reactions, the pressure of carbon monoxide can significantly affect the reaction rate and selectivity. researchgate.net A thorough understanding of the reaction mechanism allows for the rational selection of conditions that favor the desired catalytic pathway.
By integrating these design principles, it is possible to develop next-generation palladium(II) catalysts with superior performance for a wide range of applications in organic synthesis.
Q & A
Q. How can interdisciplinary approaches (e.g., combining organometallic chemistry and materials science) expand the utility of trans-dichlorodipyridinepalladium(II)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
